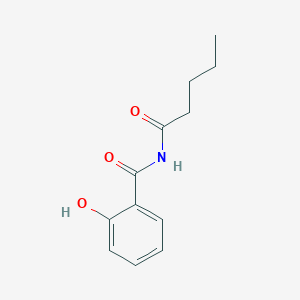

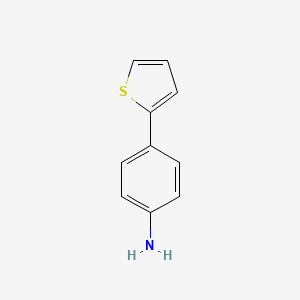

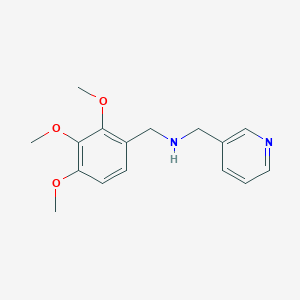

![molecular formula C6H8N2O3S B1299284 (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 597545-23-8](/img/structure/B1299284.png)

(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (EOSA) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has not been widely studied, but the preliminary research suggests that it may have a wide range of potential uses.

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, encompassing compounds such as (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid, exhibit a broad spectrum of biological activities due to their unique structural features. These derivatives are known for their effective binding with various enzymes and receptors in biological systems, enabling a wide range of therapeutic applications. The structural peculiarity of the 1,3,4-oxadiazole ring, notably its pyridine-like nitrogen atom, facilitates numerous weak interactions, thereby underpinning its bioactivity (Verma et al., 2019).

Therapeutic Potentials

1,3,4-Oxadiazole-based compounds have been extensively studied for their therapeutic potentials, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. These compounds have shown high therapeutic potency across a range of diseases, contributing to significant advancements in medicinal chemistry (Verma et al., 2019; Nayak & Poojary, 2019).

Pharmacological Significance

The pharmacological significance of 1,3,4-oxadiazole and its derivatives, including those with a sulfanyl-acetic acid moiety, is attributed to their ability to interact with biomacromolecules via hydrogen bond interactions. This interaction enhances their pharmacological activity, offering a promising avenue for drug development targeting various diseases (Wang et al., 2022).

Drug Development and New Therapeutic Agents

The exploration of 1,3,4-oxadiazole derivatives in drug development has been marked by the synthesis of compounds with improved efficacy and reduced toxicity. These derivatives are being pursued for the development of new therapeutic agents that can address the needs of various treatments with enhanced safety profiles (Rana et al., 2020).

Safety and Hazards

Future Directions

The future directions for research on “(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by oxadiazoles, they hold promise for the development of new drugs .

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities . They have been found to exhibit a broad spectrum of biological effects, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives have shown strong antibacterial effects . For instance, some compounds containing the 1,3,4-oxadiazole ring showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs .

Pharmacokinetics

It’s known that 1,3,4-oxadiazole derivatives have shown various antimicrobial activities .

properties

IUPAC Name |

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-2-4-7-8-6(11-4)12-3-5(9)10/h2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCMPTMRMSGIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360119 |

Source

|

| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

597545-23-8 |

Source

|

| Record name | (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

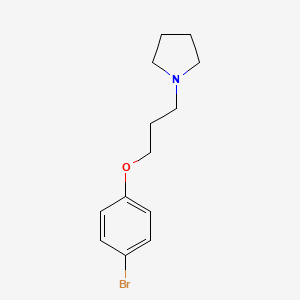

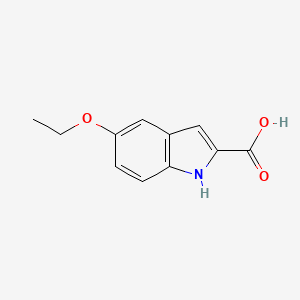

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

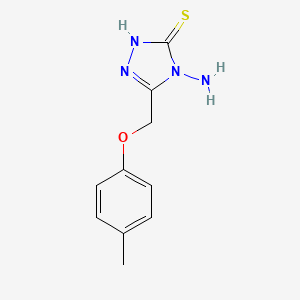

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)